4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
49834-66-4 |
|---|---|
Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H7N3S/c1-11-6-2-3-8-7-5(6)4-9-10-7/h2-4H,1H3,(H,8,9,10) |
InChI Key |
XHTKCYURWROBCR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C=NNC2=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-1H-pyrazolo[3,4-b]pyridine typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the methylthio group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-aminopyridine with a suitable thioether precursor can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of 4-(Methylthio)-1H-pyrazolo[3,4-b]pyridine may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group.
Cyclization: It can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
Cancer Therapy
Research indicates that derivatives of 4-(methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine can serve as inhibitors of various kinases involved in cancer progression. For instance, studies have demonstrated that certain derivatives exhibit potent inhibitory activity against c-Met kinase, which is implicated in multiple tumor types. A notable compound showed an inhibitory activity of 68 nM against c-Met and demonstrated selectivity against other tyrosine kinases, indicating its potential as a targeted cancer therapy agent .
Neurodegenerative Diseases
The compound has also been explored for its affinity towards β-amyloid plaques associated with Alzheimer's disease. Novel pyrazolo[3,4-b]pyridine derivatives have shown high binding affinity to amyloid plaques in patient brain slices, suggesting their potential use as diagnostic probes for Alzheimer's disease . This application is particularly promising given the increasing prevalence of neurodegenerative diseases.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives, including this compound. These compounds exhibit activity against a range of pathogens, including bacteria and fungi, making them candidates for developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Case Study 1: Inhibition of c-Met Kinase
A series of compounds were synthesized and evaluated for their inhibitory effects on c-Met kinase. Among these, one derivative exhibited significant potency and selectivity, leading to further investigations into its mechanism of action and potential clinical applications in oncology .
Case Study 2: Alzheimer's Disease Probes
In a study focusing on Alzheimer's disease, several pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for their ability to bind to amyloid plaques. The results indicated that modifications in the structure could enhance binding affinity, paving the way for the development of effective diagnostic tools for Alzheimer's disease .
Mechanism of Action
The mechanism of action of 4-(Methylthio)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Research Findings and Trends
Substituent Optimization : Methylsulfanyl and methyl groups improve pharmacokinetic profiles compared to bulkier substituents (e.g., trifluoromethyl) .
Therapeutic Versatility : The core scaffold is adaptable to diverse targets, including kinases, parasitic enzymes, and cancer cell pathways .
Synthetic Accessibility : Position 4 serves as a key site for functionalization, with chloro intermediates enabling efficient diversification .
Biological Activity
4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The structure of this compound features a pyrazolo[3,4-b]pyridine core with a methylthio group. This scaffold has been synthesized through various methods, including cyclization reactions involving 5-amino-1-phenylpyrazole and unsaturated ketones, yielding compounds with significant biological activity.
Synthesis Overview:
- Method: Cyclization of 5-amino-1-phenylpyrazole with unsaturated ketones.
- Yield: High yields were reported in the synthesis of novel derivatives.
- Characterization Techniques: FT-IR, NMR spectroscopy, and X-ray crystallography were used to confirm the structures of synthesized compounds.
Antimicrobial Properties
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit potent antimicrobial activities. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of key enzymes or disruption of cellular processes.
Anti-Cancer Activity
Several studies have highlighted the anti-cancer potential of this compound derivatives. These compounds have been identified as inhibitors of specific kinases involved in cancer progression:
- Inhibition of TBK1: Some derivatives have shown IC50 values as low as 0.2 nM against TBK1, a kinase implicated in inflammatory responses and cancer cell proliferation .
- Cell Line Studies: In vitro studies demonstrated anti-proliferative effects on various cancer cell lines including A172, U87MG, and A375 .
Neuroprotective Effects
Recent findings suggest that certain derivatives may bind selectively to amyloid plaques associated with Alzheimer’s disease. This property could position them as candidates for diagnostic probes or therapeutic agents in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrazolo[3,4-b]pyridine scaffold can significantly influence biological activity. For example:
| Substituent | Biological Activity |
|---|---|
| Methylthio (SCH₃) | Enhances binding affinity to targets |
| Chlorophenyl (C₆H₄Cl) | Increases anti-cancer efficacy |
| Alkyl groups | Modulate solubility and bioavailability |
Case Studies
-
Inhibition of Mycobacterium tuberculosis:
A study reported that certain derivatives exhibited promising antitubercular activity against Mycobacterium tuberculosis strains through in vitro assays . -
Alzheimer’s Disease Probes:
Compounds displaying high affinity for amyloid plaques were identified through fluorescent confocal microscopy, indicating potential applications in Alzheimer’s diagnostics .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) of a chloro precursor. For example, 4-chloro-1H-pyrazolo[3,4-b]pyridine reacts with methanethiol (CH₃SH) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methylsulfanyl group. Intermediate purification via column chromatography or recrystallization ensures high yield and purity .
- Key Characterization : Post-synthesis, ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are used to confirm the structure. For crystalline derivatives, X-ray diffraction can reveal intermolecular interactions, such as hydrogen-bonded dimers involving the pyrazolo N-H and phosphoramidate O atoms .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Advanced NMR techniques (e.g., 2D COSY, HETCOR, and DEPT experiments) assign proton and carbon signals, distinguishing regioisomers and confirming substituent positions. X-ray crystallography provides unambiguous confirmation of the molecular geometry and hydrogen-bonding patterns, which are critical for understanding reactivity and biological interactions .
Advanced Research Questions
Q. How do structural modifications at the 4-position influence biological activity and target selectivity?
- Methodological Answer :
- Substituent Effects :
- Experimental Design : Compare enzymatic IC₅₀ values across kinase panels (e.g., FGFR1 vs. VEGFR2) to assess selectivity. Replace the methylsulfanyl group with bioisosteres (e.g., -OCH₃, -CF₃) and evaluate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What computational strategies are effective in predicting target interactions for this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., FGFR1). The N(1)-H group often forms hydrogen bonds with hinge-region residues (e.g., Ala₅₅₈), while the methylsulfanyl group occupies hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include root-mean-square deviation (RMSD) of the ligand-protein complex and interaction energy profiles .
Q. How can researchers resolve contradictions in reported bioactivity data for pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer :
- Assay Variability : Discrepancies in IC₅₀ values (e.g., FGFR1 inhibition ranging from 0.3 nM to >5 µM) may arise from differences in assay conditions (e.g., ATP concentration, phosphorylation state of the kinase). Standardize protocols using recombinant kinases and fixed ATP levels .
- Compound Purity : Contaminants from incomplete synthesis (e.g., unreacted chloro precursor) can skew results. Validate purity via HPLC (>95%) and quantify impurities using LC-MS .
Data-Driven Insights
-
Critical Structural Motifs :
-
Contradictory Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
